MFCD06642315

Description

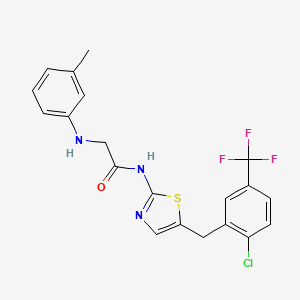

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(3-methylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClF3N3OS/c1-12-3-2-4-15(7-12)25-11-18(28)27-19-26-10-16(29-19)9-13-8-14(20(22,23)24)5-6-17(13)21/h2-8,10,25H,9,11H2,1H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXXEVWOVZGGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClF3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Mfcd06642315 and Its Derivatives

Green Chemistry Principles in MFCD06642315 Production:Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.epa.govfatfinger.ioKey principles include maximizing atom economy, using safer solvents, increasing energy efficiency, and utilizing renewable feedstocks.tcgcm.com.auacs.orgnews-medical.net

Without specific data on the structure and reactivity of this compound, any attempt to apply these general principles to its synthesis would be purely speculative and not based on scientific evidence. Further research and publication on this compound are necessary before a detailed synthetic analysis can be provided.

Solvent-Free and Aqueous Medium Synthesis of this compound

The move away from traditional organic solvents is a cornerstone of green chemistry, prompting research into solvent-free and aqueous synthetic routes. iwu.edu

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs, and often, accelerated reaction rates. For derivatives of this compound, solvent-free approaches have proven highly effective. A patented improved process for a key intermediate, (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester), highlights this benefit. google.comgoogle.com The reaction, conducted without a solvent, saw a nearly threefold increase in yield to 64.8%, compared to the 23.7% yield obtained when using dichloromethane (B109758) as the solvent. google.comgoogle.comgoogle.comgoogle.com This enhancement is partly attributed to the effective removal of acetone, a reaction byproduct, by bubbling nitrogen through the mixture or applying a vacuum. google.com

Heterogeneous catalysts are particularly well-suited for solvent-free conditions. Research has shown that acid-activated clays (B1170129) can serve as efficient and reusable catalysts for the ketalization of various ketones under solvent-free conditions. tubitak.gov.tr Similarly, an iron(III) chloride on silica (B1680970) (FeCl₃/SiO₂) catalyst has been used for the solvent-free reaction of 2-(4-chlorophenyl)-1,3-dioxolane (B1582554) with indoles at room temperature. rsc.org Microwave irradiation is another technique that pairs effectively with solvent-free synthesis, often leading to rapid and high-yield formation of dioxolanes by adsorbing reactants onto mineral supports like montmorillonite (B579905) K 10 clay. researchgate.net

Aqueous Medium Synthesis: While water is an ideal green solvent, its use in the synthesis of 2-(4-chlorophenyl)-1,3-dioxolane presents challenges. The formation of the 1,3-dioxolane (B20135) ring is a reversible acetalization reaction that typically requires the removal of water to drive the equilibrium toward the product. Furthermore, the stability of related chloro-substituted compounds in aqueous media can be a concern; for instance, the chloromethyl group in some analogs is susceptible to hydrolysis. Despite these hurdles, the broader field of organic synthesis continues to pursue water-based methodologies, including the use of water-soluble catalysts, to make processes more environmentally benign. liv.ac.uk

Atom Economy and E-Factor Optimization for this compound Pathways

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the sustainability of a chemical process. iwu.edu Atom economy measures the efficiency with which reactant atoms are incorporated into the final desired product, while the E-Factor quantifies the total waste generated per unit of product. iwu.edu

The primary synthesis of 2-(4-chlorophenyl)-1,3-dioxolane involves the condensation of 4-chlorobenzaldehyde (B46862) with ethylene (B1197577) glycol. This is an addition reaction followed by the elimination of water, which is inherently atom-economical.

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactant | Molecular Weight (g/mol) | Product | Molecular Weight (g/mol) | Atom Economy (%) |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde (C₇H₅ClO) | 140.57 | 2-(4-chlorophenyl)-1,3-dioxolane (C₉H₉ClO₂) | 184.62 | 91.1% |

| Ethylene Glycol (C₂H₆O₂) | 62.07 |

Calculation: [MW of Product / (Sum of MW of all Reactants)] x 100 = [184.62 / (140.57 + 62.07)] x 100 = 91.1%

To optimize the E-Factor, which accounts for all waste (solvents, catalyst, byproducts), several strategies are employed. The use of solvent-free conditions, as previously discussed, dramatically reduces the E-Factor by eliminating solvent waste. google.comgoogle.com Furthermore, employing heterogeneous and recyclable catalysts, such as acid-activated clays, minimizes waste from both the catalyst itself and the subsequent purification steps. tubitak.gov.tr An approach described as a "highly atom-economical" method for the bis-indolylation of 2-(4-chlorophenyl)-1,3-dioxolane further illustrates the focus on maximizing atom incorporation in subsequent reactions. rsc.org

Flow Chemistry and Continuous Processing Techniques for this compound

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing for the synthesis of fine chemicals. These benefits include superior control over reaction parameters, enhanced safety, and improved scalability. For the synthesis of dioxolanes, flow chemistry represents a modern and efficient approach.

Research into chemoenzymatic cascades for producing dioxolanes has identified continuous flow processing as a key area for future optimization to increase reaction yields. nih.gov The transition from batch to continuous flow is also considered a feasible strategy for scaling up photocatalytic methods used to synthesize related aminomethyl-dioxolanes. Applying this to this compound synthesis could lead to more consistent product quality and higher throughput, particularly when coupled with immobilized catalysts that can be packed into a flow reactor.

Catalytic Systems in this compound Formation

The choice of catalyst is critical in the synthesis of 2-(4-chlorophenyl)-1,3-dioxolane, influencing reaction rate, yield, and conditions. A wide range of catalytic systems, including organocatalysts, transition metals, and biocatalysts, have been explored.

Organocatalytic Strategies for this compound

Organocatalysts are metal-free small organic molecules that can catalyze chemical transformations. For dioxolane synthesis, acidic organocatalysts are commonly used. A patent for a derivative of this compound lists several suitable Brønsted acid catalysts. google.comgoogle.comgoogle.com More complex organocatalysts like N-triflylphosphoramide (NTPA) have been shown to be highly efficient for the synthesis of related 1,3-dioxolane-4-ones. researchgate.net

Table 2: Organocatalysts Used in the Synthesis of this compound Derivatives

| Catalyst | Catalyst Type | Reference |

|---|---|---|

| Methanesulfonic acid | Brønsted Acid | google.comgoogle.com |

| p-Toluenesulfonic acid monohydrate | Brønsted Acid | google.comgoogle.com |

| Formic acid | Brønsted Acid | google.comgoogle.com |

| Trifluoroacetic acid | Brønsted Acid | google.comgoogle.com |

| Camphorsulfonic acid | Brønsted Acid | google.comgoogle.com |

| N-triflylphosphoramide (NTPA) | Brønsted Acid | researchgate.net |

Transition Metal Catalysis in this compound Synthesis

Transition metal complexes are powerful catalysts for a variety of organic transformations, including the formation of acetals. Bismuth(III) salts, such as Bi(OTf)₃, are noted as environmentally friendly Lewis acid catalysts for cyclic acetal (B89532) synthesis, compatible with green chemistry principles. iwu.edu Iron(III) chloride, supported on silica, has been used to catalyze reactions of 2-(4-chlorophenyl)-1,3-dioxolane under solvent-free conditions. rsc.org In more complex chemoenzymatic routes, a ruthenium molecular catalyst was used to convert bioderived diols into dioxolanes, demonstrating the integration of metal catalysis with biocatalysis. nih.gov

Biocatalytic Pathways for this compound and Analogs

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. acs.org While direct enzymatic synthesis of the final acetal is uncommon, biocatalysis plays a crucial role in preparing chiral precursors for analogs of this compound.

A notable example is a chemoenzymatic cascade where a two-step enzyme process is used to produce chiral diols from aliphatic aldehydes. nih.gov These chiral diols are valuable building blocks that can then be chemically converted to stereochemically pure dioxolanes using a chemocatalyst. nih.gov This hybrid approach leverages the exceptional stereoselectivity of enzymes to create chiral centers, which would be difficult to achieve through traditional chemical means. acs.orgresearchgate.net Such methods are vital for producing specific stereoisomers of pharmacologically relevant molecules.

Theoretical and Computational Investigations of Mfcd06642315

Quantum Chemical Studies on MFCD06642315 Molecular Structure

There are no available published studies that specifically detail the quantum chemical properties of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine. While computational studies, including Density Functional Theory (DFT) analyses, are common for the broader class of quinazoline (B50416) derivatives to understand their structure-activity relationships, corrosion inhibition properties, or spectroscopic features, this specific compound has not been the subject of such dedicated analysis in the reviewed literature. frontiersin.orgnih.govresearchgate.net

Electronic Structure and Bonding Analysis of this compound

Conformational Landscape and Energetics of this compound

Information regarding the conformational analysis, including the identification of stable conformers and their relative energetics, is not present in the public domain for this compound.

Molecular Dynamics Simulations of this compound Systems

There is no evidence of molecular dynamics (MD) simulations having been performed on systems containing N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine. MD simulations are frequently used to study the behavior of final drug products, such as kinase inhibitors, in complex with their target proteins, but this level of investigation has not been applied to this particular intermediate. nih.govscirp.org

Table of Referenced Compound Names

| MFCD/CAS Number | IUPAC Name | Other Names |

| This compound / 179552-74-0 | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | Afatinib impurity 5 ncats.io |

In Silico Screening and Predictive Modeling of this compound Derivatives

In silico screening and predictive modeling are powerful tools in modern drug discovery, enabling the systematic evaluation of virtual libraries of compounds to identify those with the highest probability of desired biological activity and favorable pharmacokinetic profiles. For derivatives of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, these computational approaches are instrumental in guiding the synthesis of new and more potent molecules.

Predictive modeling for quinazoline derivatives often employs Quantitative Structure-Activity Relationship (QSAR) studies. A QSAR model is a mathematical equation that correlates the chemical structure of a compound with its biological activity. For instance, a study on quinazoline derivatives as antimalarial agents developed a QSAR model with a predictive correlation coefficient (r²) of 0.7908, indicating a strong relationship between the structural features and the observed activity. researchgate.net Such models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power.

The process of building a predictive model for this compound derivatives would involve the following steps:

Generation of a Virtual Library: A diverse set of virtual derivatives would be created by systematically modifying the core structure of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine. Modifications could include substitutions at various positions on the quinazoline ring and the phenylamino (B1219803) moiety.

Calculation of Molecular Descriptors: For each virtual derivative, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Development: Using statistical methods, a QSAR model would be developed to correlate the calculated descriptors with a predicted biological activity.

Virtual Screening: The developed model would then be used to screen the virtual library and prioritize a smaller subset of compounds for synthesis and experimental testing.

Pharmacophore mapping is another key technique used in the in silico screening of quinazoline derivatives. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For 2,4-disubstituted quinazoline derivatives, pharmacophore mapping has highlighted the crucial features for antimalarial activity. researchgate.net This approach would be invaluable in designing derivatives of this compound that are tailored to fit the binding site of a specific biological target.

The following interactive table outlines the types of molecular descriptors that are commonly employed in the predictive modeling of quinazoline derivatives.

| Descriptor Type | Examples | Relevance to Drug Action |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Governs electrostatic interactions, chemical reactivity, and the ability to participate in charge-transfer interactions with the target. |

| Steric | Molecular volume, Surface area, Molar refractivity | Influences how well the molecule fits into the binding site of the biological target (shape complementarity). |

| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the molecule's ability to cross cell membranes and its distribution in the body. |

| Topological | Connectivity indices, Shape indices | Describes the branching and overall shape of the molecule, which can affect binding affinity. |

| Hydrogen Bonding | Number of hydrogen bond donors and acceptors | Critical for specific interactions with amino acid residues in the active site of a protein target. |

Computational Design Principles for Novel this compound-Based Scaffolds

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry, aiming to create new chemical entities with improved properties. Computational design principles provide a rational framework for the design of new scaffolds based on the core structure of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine.

One of the primary computational tools for scaffold design is molecular docking . This technique predicts the preferred orientation of a molecule when bound to a biological target. By understanding the binding mode of the parent compound, researchers can design new scaffolds that maintain or enhance these key interactions. For example, docking studies of quinazoline derivatives into the active site of the Epidermal Growth Factor Receptor (EGFR) have been instrumental in designing potent anticancer agents. nih.govresearchgate.net

The design of novel scaffolds based on this compound would be guided by several key principles:

Scaffold Hopping: This involves replacing the central quinazoline core with a different chemical moiety that preserves the three-dimensional arrangement of the key interacting groups. This can lead to the discovery of novel intellectual property and improved drug-like properties.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed to design novel scaffolds that fit precisely into the binding site. This approach allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to maximize binding affinity.

Fragment-Based Drug Design (FBDD): In this approach, small molecular fragments are docked into the target's binding site to identify key interaction "hotspots." These fragments can then be computationally linked together to create novel scaffolds with high affinity.

The synthesis of derivatives from commercially available starting materials like N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine demonstrates the practical application of these design principles, leading to the creation of new chemical entities with potential therapeutic applications. mdpi.comresearchgate.netresearchgate.netresearchgate.net Computational studies play a crucial role in prioritizing which derivatives to synthesize, thereby saving time and resources. acs.org

The following table summarizes the computational approaches used in the design of novel quinazoline-based scaffolds.

| Computational Approach | Description | Application to this compound Scaffolds |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a biological target. | To understand the binding mode of the parent compound and design new scaffolds that enhance key interactions. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the stability of ligand-target complexes. | To assess the stability of newly designed scaffolds within the binding site of the target. |

| Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) | Estimates the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking alone. | To rank and prioritize novel scaffolds based on their predicted binding affinity. |

| De Novo Design | Algorithms that generate novel molecular structures that fit within a specified binding site. | To generate completely new scaffold ideas that are computationally optimized for the target. |

By leveraging these theoretical and computational investigations, the chemical space around the N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine scaffold can be systematically explored, paving the way for the discovery of novel compounds with significant therapeutic potential.

Chemical Reactivity and Mechanistic Studies of Mfcd06642315

Fundamental Reactivity Patterns of MFCD06642315

The chemical compound identified by the code this compound is scientifically known as mer-tris(2-pyridinethiolato)cobalt(III). As a coordination complex, its reactivity is largely governed by the cobalt(III) center and the coordinating 2-pyridinethiolate ligands. The "mer" or meridional designation refers to the facial arrangement of the three bidentate ligands around the cobalt center.

The reactivity of related cobalt(III) complexes suggests that mer-tris(2-pyridinethiolato)cobalt(III) likely participates in several fundamental reaction types. Studies on similar cobalt(III) complexes containing thiolato ligands indicate that reactions can occur at both the metal center and the ligands. For instance, reactions of 2-pyridinethiolate cobalt(III) complexes with other thiolate ligands, such as benzenethiolate, can lead to ligand exchange or the formation of mixed-ligand species. researchgate.net

Furthermore, research on a related complex, mer-hydrido(2-mercaptobenzoyl)tris(trimethylphosphine)cobalt(III), has demonstrated a rich reactivity profile. nih.govrsc.org This complex undergoes reactions with various electrophiles like alkyl halides (e.g., HCl, C2H5Br, CH3I), leading to the formation of new sulfur-coordinated organocobalt complexes. nih.govrsc.org It also reacts with other ligands such as 2-(diphenylphosphanyl)phenol and carbon monoxide. nih.govrsc.org Notably, its reaction with ethynyltrimethylsilane under a carbon monoxide atmosphere results in an insertion reaction of the alkyne's C≡C bond into the Co-H bond, followed by a C-C coupling reaction. nih.govrsc.org While these specific reactions have not been reported for mer-tris(2-pyridinethiolato)cobalt(III), they illustrate the potential reactivity patterns for this class of compounds, including ligand substitution, insertion reactions, and reductive elimination.

Mechanistic Probes of this compound Transformations

Understanding the mechanisms of the transformations that mer-tris(2-pyridinethiolato)cobalt(III) undergoes is crucial for controlling its reactivity and designing new applications. Several techniques can be employed to probe these mechanisms.

Spectroscopic Characterization of this compound Intermediates

The identification and characterization of transient intermediates are key to elucidating reaction mechanisms. Various spectroscopic techniques are invaluable for this purpose. The synthesis and molecular structure of mer-tris(2-pyridinethiolato)cobalt(III) have been reported, providing a baseline for its characterization. unibas.chcapes.gov.br

In studies of other cobalt(III) complexes, techniques such as UV-vis, IR, and NMR spectroscopy are routinely used to characterize both the stable complex and any observable intermediates. scirp.orgscirp.org For instance, in the study of a cobalt(III) Schiff base complex, IR spectroscopy was used to identify the coordination of the ligand to the metal center, while UV-vis spectroscopy provided information about the electronic transitions within the complex. scirp.org

For more transient or unstable intermediates, advanced techniques are often required. Electrospray ionization mass spectrometry (ESI-MS) can be used in flow setups to monitor the formation, stability, and degradation of intermediates in solution. ru.nl X-ray absorption spectroscopy (XAS), particularly at the Co K-edge, can provide information about the oxidation state and coordination environment of the cobalt center in intermediates. ru.nl Furthermore, techniques like IR photodissociation (IRPD) and resonance Raman spectroscopy can offer detailed structural information about isolated intermediates. ru.nl In the context of mer-tris(2-pyridinethiolato)cobalt(III), these spectroscopic methods could be employed to identify and characterize intermediates in its various chemical transformations, providing critical insights into the reaction pathways.

Kinetic Isotope Effect Studies in this compound Chemistry

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. princeton.edu This effect arises from the difference in reaction rates between a molecule and its isotopically substituted counterpart. princeton.edu The most common type of KIE study involves the substitution of hydrogen with its heavier isotope, deuterium.

There are two primary types of KIEs:

Primary KIE: This is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. A significant primary KIE (typically kH/kD > 2) is strong evidence for the involvement of that bond cleavage in the rate-determining step.

Secondary KIE: This occurs when the bond to the isotopically substituted atom is not directly involved in the bond-breaking or bond-forming process of the rate-determining step. Secondary KIEs are generally smaller than primary KIEs and can provide information about changes in hybridization or coordination at the isotopically substituted position during the reaction.

While no specific KIE studies on mer-tris(2-pyridinethiolato)cobalt(III) have been reported, this technique could be hypothetically applied to understand its reaction mechanisms. For example, if a reaction involving this complex is proposed to proceed via a C-H bond activation step on one of the pyridinethiolate ligands, a KIE study using a deuterated ligand could confirm whether this C-H bond cleavage is the rate-determining step. A large primary KIE would support this hypothesis. Conversely, a small or negligible KIE would suggest that C-H bond activation is not rate-limiting.

Photochemical Reactions Involving this compound

The photochemistry of coordination compounds can lead to unique reactivity that is not accessible through thermal pathways. core.ac.uk Irradiation with light can promote the complex to an excited state, which can then undergo various reactions such as ligand substitution, redox processes, or isomerization.

Studies on the photochemistry of other cobalt(III) complexes, particularly those with amino acid ligands, have shown that irradiation can induce decarboxylation and the formation of organometallic intermediates. core.ac.uk In some cases, a Co(II)-bound radical intermediate has been proposed. core.ac.uk Another study on the photochemical reaction of tris(ethylenediamine)cobalt(III) with ferrocyanide indicated that the reaction proceeds via electron transfer from an excited state of the cobalt complex. researchgate.net

While the specific photochemical behavior of mer-tris(2-pyridinethiolato)cobalt(III) has not been detailed in the literature, it is plausible that it could undergo photochemical reactions. The pyridinethiolate ligands possess chromophores that could absorb light, potentially leading to excited states with distinct reactivity. Possible photochemical pathways could include the reduction of the Co(III) center to Co(II) with the concomitant oxidation of a ligand, or photosubstitution of one of the pyridinethiolate ligands. Further research is needed to explore the photochemical reactivity of this compound.

Electrochemical Behavior and Redox Chemistry of this compound

The electrochemical properties of mer-tris(2-pyridinethiolato)cobalt(III) have been investigated in a dimethylformamide solution using a platinum electrode. koreascience.kr The neutral complex is electroactive in the potential range of +1.0 V to -1.2 V versus a nonaqueous Ag/Ag+ electrode. koreascience.kr

The redox chemistry of the complex is characterized by two main processes:

Reduction: The Co(III) center undergoes a reversible one-electron reduction to a Co(II) species at approximately -1.1 V. This reduction is followed by an irreversible dissociation of the resulting Co(II) complex. koreascience.kr

Oxidation: An irreversible two-electron oxidation process occurs at the ligand site at around +0.8 V. koreascience.kr

These findings indicate that both the metal center and the ligands are redox-active. The ability of the cobalt center to be reversibly reduced suggests that mer-tris(2-pyridinethiolato)cobalt(III) could potentially be used as a catalyst in redox reactions. The ligand-based oxidation points to the possibility of using this complex in applications where ligand-centered reactivity is desired.

Table 1: Electrochemical Data for mer-tris(2-pyridinethiolato)cobalt(III)

| Process | Potential (V vs. Ag/Ag+) | Number of Electrons | Reversibility | Site of Redox Activity |

|---|---|---|---|---|

| Reduction | ~ -1.1 | 1 | Reversible | Cobalt Center |

| Oxidation | ~ +0.8 | 2 | Irreversible | Ligand |

Data from a study in dimethylformamide solution with a platinum electrode. koreascience.kr

Supramolecular Interactions and Self-Assembly of this compound

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can lead to the formation of well-defined, self-assembled structures.

While specific studies on the supramolecular interactions and self-assembly of mer-tris(2-pyridinethiolato)cobalt(III) are not available, the nature of the molecule suggests the potential for such interactions. The pyridine (B92270) rings of the ligands are aromatic and can participate in π-π stacking interactions with other aromatic systems. This could lead to the formation of one-, two-, or three-dimensional supramolecular architectures in the solid state.

Research on other cobalt complexes has demonstrated the importance of supramolecular interactions in their crystal packing and properties. For example, a mixed-valence Co(III)/Co(II) complex was found to be stabilized by supramolecular interactions, including hydrogen bonds. rsc.org In another study, triaminoguanidine-based ligands were used to create self-assembled cobalt(II) metallocycles. chemistryviews.org These examples highlight the potential for mer-tris(2-pyridinethiolato)cobalt(III) to engage in supramolecular chemistry. The presence of the nitrogen and sulfur atoms in the ligands could also allow for hydrogen bonding interactions with solvent molecules or other co-formers, leading to the formation of co-crystals with interesting properties.

Exploratory Research into Mfcd06642315 Applications in Advanced Materials Science

MFCD06642315 as a Monomer or Precursor in Polymer Development

The compound this compound and its close analogs serve as electron-rich donor monomers in the creation of conjugated polymers. The strategic placement of a bromine atom on the thiophene (B33073) ring provides a reactive site for cross-coupling reactions, while the bulky alkyl side chains are critical for ensuring the resulting polymers are soluble in common organic solvents. researchgate.netossila.com This solubility is a crucial feature, enabling the use of cost-effective solution-based processing techniques like spray casting and spin coating to fabricate thin films for electronic devices. researchgate.netmdpi.com

Polymerization Mechanisms Involving this compound Building Blocks

The polymerization of monomers like this compound primarily proceeds through step-growth polymerization mechanisms, specifically transition metal-catalyzed cross-coupling reactions. wikipedia.org These methods allow for the precise construction of alternating copolymer backbones.

Common polymerization mechanisms include:

Stille Cross-Coupling Polymerization : This is a widely used method for synthesizing conjugated polymers from ProDOT-based monomers. mdpi.comnih.gov The reaction couples the bromo-substituted monomer (like this compound) with a co-monomer bearing a trialkylstannyl (tin) group, catalyzed by a palladium complex. rsc.orgrsc.org This method is effective for creating well-defined donor-acceptor (D-A) copolymers. nih.gov

Grignard Metathesis (GRIM) Polymerization : This technique is another effective route for producing poly(3,4-alkylenedioxythiophene)s. researchgate.net It involves the formation of a Grignard reagent from the bromo-monomer, followed by nickel-catalyzed polymerization. This method has been used to synthesize various disubstituted propylenedioxythiophene polymers on a gram scale. researchgate.net

Direct Arylation Polymerization (DAP) : This newer method offers a more atom-economical alternative to traditional cross-coupling reactions as it does not require the pre-synthesis of organotin or organoboron compounds. It directly couples C-H bonds with C-Halogen bonds. ProDOT derivatives have been successfully polymerized using DAP to create new donor-acceptor conjugated polymers. rsc.orgresearchgate.net

These polymerization reactions fall under the general category of condensation polymerization, where a small molecule is not necessarily evolved, but the mechanism is step-wise, involving the reaction between two different bifunctional monomers. wikipedia.org

Design and Synthesis of this compound-Derived Polymeric Architectures

The primary polymeric architecture synthesized using this compound-type monomers is the donor-acceptor (D-A) alternating copolymer. In this design, the electron-rich ProDOT unit acts as the electron donor, and it is copolymerized with a variety of electron-deficient (acceptor) monomers. This D-A structure is fundamental to tuning the material's electronic and optical properties. mdpi.comrsc.org

By carefully selecting the acceptor co-monomer, researchers can engineer the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's bandgap, absorption spectrum, and color. ossila.com The long alkyl chains engineered into the monomer are essential for rendering these often rigid polymer backbones soluble, facilitating their study and application. researchgate.netnih.gov

| Polymer Type | Donor Monomer | Acceptor Co-Monomer | Polymerization Method | Reference |

|---|---|---|---|---|

| D-A Copolymer | 6,8-Dibromo-3,3-bis-decyl-3,4-dihydro-2H-thieno[3,4-b] acs.orgnsf.govdioxepine | 4,7-Dibromo-5,6-difluoro-2-(2-hexyl-decyl)-2H-benzotriazole | Stille Coupling | mdpi.com |

| D-A Copolymer | 3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b] acs.orgnsf.govdioxepine (ProDOT-decyl2) | Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine | Stille Coupling | nih.gov |

| D-A Copolymer | 3,3-bis((dodecyloxy)methyl)-3,4-dihydro-2H-thieno[3,4-b] acs.orgnsf.govdioxepine | Pyrrolophthalazine dione (B5365651) (PPD) derivative | Stille Coupling | rsc.org |

| Homopolymer | 3,3-bis(2-ethylhexyl)-3,4-dihydro-2H-thieno[3,4-b] acs.orgnsf.govdioxepine | N/A | Grignard Metathesis (GRIM) | researchgate.net |

| D-A Copolymer | 3,3-bis[[(2-ethylhexyl)oxy]methyl]-3,4-dihydro-2H-thieno-[3,4-b] acs.orgnsf.govdioxepin | Thienylmethylene oxindole (B195798) (TEI) | Direct Arylation | researchgate.net |

This compound in Functional Material Design

Polymers derived from this compound are designed as functional materials with specific optical and electronic properties suitable for advanced applications. unileoben.ac.atscirp.org The combination of a conjugated backbone with solubilizing side chains allows for the creation of materials for organic electronics. psu.edu

Optoelectronic Properties of this compound-Containing Materials

The optoelectronic properties of these polymers are their main feature. The D-A architecture allows for the fine-tuning of the optical bandgap and absorption characteristics. rsc.orgplos.org Polymers based on ProDOT derivatives typically exhibit broad and strong absorption in the visible and near-infrared (NIR) regions of the spectrum. nih.govrsc.org

Key optoelectronic properties include:

Optical Bandgap (Eg) : By pairing ProDOT donors with different acceptors, polymers with optical bandgaps ranging from approximately 1.57 eV to 2.46 eV can be synthesized. rsc.orgmdpi.com This tunability is crucial for applications like organic solar cells, where matching the absorption spectrum to the solar spectrum is essential. rsc.org

Absorption Spectrum : These polymers show broad absorption profiles, enabling them to harvest a significant portion of the visible light spectrum. rsc.org

Fluorescence : Some ProDOT-based polymers exhibit strong red fluorescence in solution, with moderate quantum efficiencies reported between 0.38 and 0.50. researchgate.net This property is relevant for applications in organic light-emitting diodes (OLEDs). encyclopedia.pubmdpi.com

| Polymer System | Optical Bandgap (Eg) | Key Absorption Wavelengths (λmax) | Photoluminescence Quantum Yield (ΦPL) | Reference |

|---|---|---|---|---|

| P(ProDOT-decyl2-co-QPP) | 2.02 eV | ~430 nm, ~570 nm | Not Reported | nih.gov |

| Poly(3,3-bis(2-ethylhexyl)-ProDOT) | Not Reported | ~530 nm | 0.50 | researchgate.net |

| P1 (PAPD-based D-A polymer) | 1.99 eV | Not Reported | Not Reported | rsc.org |

| PDTBSeVTT-2TF | 1.57 eV | 300-800 nm (broad) | Not Reported | mdpi.com |

| Purine-containing copolymer with ProDOT | 1.96–2.46 eV | Not Reported | up to 0.61 | rsc.org |

This compound in Responsive Material Systems

A significant application for polymers derived from this compound is in responsive material systems, particularly electrochromic devices. psu.edu Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties (color) when a voltage is applied. mdpi.com

Polymers based on ProDOT are known for their excellent electrochromic performance, characterized by:

High Contrast : They can switch between a deeply colored, opaque state (typically blue or purple) and a highly transmissive, clear state (often a light sky blue). acs.orgresearchgate.net Luminance changes (% ΔY) can be as high as 70%. researchgate.net

Fast Switching Speeds : Many ProDOT-derived polymers exhibit sub-second switching times, which is a critical requirement for practical applications like smart windows and displays. researchgate.netresearchgate.net

High Coloration Efficiency (CE) : This metric relates the change in optical density to the amount of charge injected per unit area. ProDOT polymers have demonstrated exceptionally high CE values, reaching up to 1365 cm²/C, indicating high efficiency. researchgate.net

Multi-color Capabilities : By carefully designing the polymer backbone, multi-color electrochromic materials can be achieved, switching between different colored states. psu.edu

| Polymer System | Color Change (Neutral to Oxidized) | Switching Time (s) | Optical Contrast | Coloration Efficiency (CE) (cm²/C) | Reference |

|---|---|---|---|---|---|

| Poly(3,3-bis(2-ethylhexyl)-ProDOT) | Dark Blue-Purple to Transmissive Sky Blue | <1 | ΔY = 70% | 1365 cm²/C | researchgate.net |

| PBPE-3 (D-A copolymer) | Red to Grey | 1.13 s (coloring), 1.63 s (bleaching) | ΔT = 59% @ 504 nm | 513 cm²/C @ 504 nm | nih.gov |

| P(TEI-co-ProDOT) | Blue to Transmissive | ~1-2 s | ΔT = 65% @ 655 nm | 438 cm²/C @ 1100 nm | researchgate.net |

| PBuDOT | Dark Blue to Light Green | ~0.8-2.2 s | Δ%T = 63% | Not Reported | acs.org |

This compound in Nanomaterials Research and Nanostructure Fabrication

While research may not focus on creating nanoparticles of the this compound monomer itself, this compound is integral to nanomaterials research through the synthesis of functional polymers used to fabricate nanostructures. epa.govox.ac.uk The primary application in this area is the creation of nanostructured thin films. biofueljournal.comcas.org

The design of the monomer, with its specific alkyl side chains, directly influences how the polymer chains pack and organize at the nanoscale. ossila.com This self-assembly behavior determines the morphology of the resulting thin films, which in turn affects device performance. For instance, the formation of well-ordered domains or fibrillar networks within a film can enhance charge transport in organic transistors or improve exciton (B1674681) dissociation in solar cells.

The use of solution-based processing techniques, enabled by the solubility provided by the monomer's side chains, allows for the deposition of these polymers into uniform films with thicknesses on the nanometer scale. researchgate.net These nanostructured films are the active components in a range of devices. Furthermore, these conductive polymers can be blended with other nanomaterials, such as carbon nanotubes or metal oxide nanoparticles, to create nanocomposites with synergistic properties for applications in sensors, energy storage, and catalysis. biofueljournal.comresearchgate.netmdpi.com

Table of Compound Names

| Identifier/Abbreviation | Chemical Name |

| This compound | 2-bromo-5,7-bis(2-octyldodecyl)-3,4-dihydro-2H-thieno[3,4-b] acs.orgnsf.govdioxepine (or related isomer) |

| ProDOT | 3,4-dihydro-2H-thieno[3,4-b] acs.orgnsf.govdioxepine |

| EDOT | 3,4-ethylenedioxythiophene |

| BTz | Benzotriazole |

| DPP | Diketopyrrolopyrrole |

| QPP | Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine |

| PPD | Pyrrolophthalazine dione |

| TEI | Thienylmethylene oxindole |

| PBuDOT | Poly(2,3,4,5-tetrahydrothieno[3,4-b] acs.orgnsf.govdioxocine) |

| ITO | Indium tin oxide |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

Investigation of Mfcd06642315 in Pharmaceutical Chemistry Research As a Synthetic Intermediate

MFCD06642315 as a Key Synthetic Building Block for Complex Chemical Entities

The compound this compound, also known as 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile, serves as a crucial starting material for the synthesis of various heterocyclic systems, particularly those with potential pharmaceutical applications. The strategic placement of its functional groups—the ortho-disposed amino and cyano groups—facilitates cyclization reactions to form fused ring systems.

A primary application of this scaffold is in the synthesis of thieno[2,3-d]pyrimidines. nih.govscielo.br These fused heterocyclic compounds are of significant interest in medicinal chemistry. The synthesis typically involves the reaction of the 2-aminothiophene-3-carbonitrile (B183302) core with various one-carbon electrophiles. For instance, reaction with formic acid or formamide (B127407) can lead to the formation of the pyrimidine (B1678525) ring fused to the thiophene (B33073) core. sci-hub.se The amino group acts as a nucleophile, attacking the electrophile, followed by an intramolecular cyclization involving the nitrile group to construct the pyrimidine ring.

Researchers have utilized derivatives of 2-aminothiophene-3-carbonitrile to create a range of complex molecules. The general reactivity allows for the introduction of diverse substituents onto the resulting heterocyclic system, which is a key strategy in drug discovery for modulating biological activity. The phenyl and methyl groups on the thiophene ring of this compound also provide sites for further modification, although the primary reactivity stems from the amino and nitrile functionalities. smolecule.com

The Gewald reaction is a classic and efficient method for synthesizing the parent 2-aminothiophene scaffold, from which this compound is derived. sciforum.netderpharmachemica.com This reaction typically involves the condensation of a ketone (in this case, a precursor to the 5-methyl-4-phenyl substitution pattern), an active methylene (B1212753) nitrile (like malononitrile), and elemental sulfur in the presence of a base. tubitak.gov.tr The reliability of this reaction ensures a steady supply of the building block for more complex synthetic endeavors.

Table 1: Examples of Complex Scaffolds Synthesized from 2-Aminothiophene-3-carbonitrile Precursors

| Starting Material Class | Reagent(s) | Resulting Scaffold | Reference |

|---|---|---|---|

| 2-Aminothiophene-3-carbonitrile | Formic Acid / Acetic Anhydride | Thieno[2,3-d]pyrimidin-4-ol | sci-hub.se |

| 2-Aminothiophene-3-carbonitrile | Acyl Chlorides / HCl | Thieno[2,3-d]pyrimidin-4-one derivatives | scielo.br |

| 2-Aminothiophene-3-carbonitrile | Trifluoroacetic Acid / POCl₃ | 4-(Trifluoromethyl)thieno[2,3-d]pyrimidine | sci-hub.se |

Strategies for Derivatization and Scaffold Modification of this compound

The chemical architecture of this compound offers multiple avenues for derivatization, allowing chemists to fine-tune the molecule's properties for specific applications. The primary sites for modification are the 2-amino group and the 3-nitrile group. smolecule.comsciforum.net

Modification of the Amino Group: The 2-amino group is a potent nucleophile and can readily undergo a variety of chemical transformations.

Acylation: Reaction with acyl chlorides or anhydrides introduces an amide functionality. This is often a key step in the synthesis of fused pyrimidinones. scielo.br

Reaction with Isocyanates/Isothiocyanates: This leads to the formation of urea (B33335) or thiourea (B124793) derivatives, which can subsequently be cyclized to form thieno[2,3-d]pyrimidinones or their thio-analogs.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of substituents like halogens, hydroxyl, or cyano groups at the 2-position.

Condensation: Reaction with aldehydes or ketones forms Schiff bases (imines), which can serve as intermediates for further transformations or as final products themselves. A notable reaction involves condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a dimethylaminomethyleneamino intermediate, which is highly reactive and useful for building fused heterocyclic rings. scielo.br

Modification of the Nitrile Group: The 3-nitrile group is another versatile handle for chemical modification.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. These derivatives are also valuable precursors for thieno[2,3-d]pyrimidinones.

Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride, would yield a primary amine, providing an aminomethyl substituent at the 3-position.

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For example, reaction with sodium azide (B81097) in the presence of a Lewis acid (like zinc chloride) converts the nitrile into a tetrazole ring, creating a tetrazolyl-substituted thiophene. sciforum.net

Table 2: Selected Derivatization Reactions of the 2-Aminothiophene-3-carbonitrile Scaffold

| Functional Group | Reagent | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 2-Amino | Aroyl Hydrazine | Condensation/Cyclization | Triazolo-thienopyrimidine | mdpi.com |

| 2-Amino | Formaldehyde / Amine | Mannich Reaction | Hexahydrothieno[2,3-d]pyrimidines | acs.org |

| 3-Nitrile | Sodium Azide | [3+2] Cycloaddition | Tetrazolyl-thiophenes | sciforum.net |

Application of this compound in Convergent and Divergent Synthesis Strategies

The utility of this compound extends to its application in both convergent and divergent synthetic strategies, which are cornerstones of modern chemical library synthesis for drug discovery.

Convergent Synthesis: In a convergent synthesis, complex molecules are assembled from several individual fragments that are prepared separately and then joined together in the later stages of the synthesis. This compound is an ideal fragment for such strategies. For example, the pre-formed, highly functionalized thiophene ring can be coupled with another complex heterocyclic or carbocyclic fragment to rapidly generate a complex final molecule. A synthetic route might involve preparing a derivatized version of this compound and a separate, functionalized coupling partner, followed by a cross-coupling reaction to unite the two pieces. The Gewald reaction itself can be considered a convergent method, as it combines three simple components (a ketone, a nitrile, and sulfur) in a single pot to create the functionalized thiophene core. derpharmachemica.comresearchgate.net

Divergent Synthesis: Divergent synthesis involves using a common intermediate, such as this compound, and subjecting it to a variety of different reaction conditions to produce a library of structurally related compounds. The multiple reactive sites on this compound make it an excellent starting point for creating such a library. sciforum.net

Starting from this single compound, a chemist can:

React the amino group with a diverse set of acyl chlorides to produce a library of amides.

React the nitrile group with sodium azide to form the tetrazole, and then alkylate the tetrazole ring with various alkyl halides.

Simultaneously or sequentially react both the amino and nitrile groups to form a library of differently substituted thieno[2,3-d]pyrimidines. nih.govsci-hub.se

This approach is highly efficient for exploring the structure-activity relationship (SAR) of a new chemical scaffold. By systematically modifying different parts of the this compound core and evaluating the resulting compounds, researchers can quickly identify key structural features responsible for desired biological effects. The synthesis of various thieno[2,3-d]pyrimidine (B153573) derivatives from 2-aminothiophene-3-carbonitrile precursors is a prime example of a divergent approach to generate chemical diversity. scielo.brsci-hub.se

Advanced Analytical Methodologies for Mfcd06642315 Research

Spectroscopic Characterization Techniques for MFCD06642315 Structure Elucidation

Spectroscopy is the cornerstone of molecular characterization for this compound, providing detailed insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR, along with two-dimensional (2D) experiments (e.g., COSY, HSQC, HMBC), provide a complete picture of the molecule's covalent framework.

In ¹H NMR spectra, the anomeric protons of the mannose and galactose residues give distinct signals, with the anomeric proton of the reducing mannose (MRα) appearing around 5.2 ppm and the non-reducing galactose (MNRβ) at approximately 4.7 ppm. researchgate.net The ¹³C NMR spectrum is equally informative, particularly for identifying the carbon atoms involved in the glycosidic bond. The resonance for the C4 carbon of the mannose residue, which is linked to the galactose unit, is typically observed at a downfield chemical shift of around 81.1 ppm. researchgate.net The anomeric carbons of the β-D-mannopyranosyl and α-D-galactopyranosyl units in similar structures have been assigned to chemical shifts of approximately 100.09 ppm and 99.72 ppm, respectively. researchgate.net These precise chemical shift assignments, confirmed through 2D NMR, allow for the unambiguous confirmation of the 1→4 glycosidic linkage and the specific stereochemistry of the monosaccharide units.

Table 1: Representative NMR Chemical Shifts for this compound Moieties

| Nucleus | Atom Position | Representative Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Anomeric H (reducing α-mannose) | ~5.2 | researchgate.net |

| ¹H | Anomeric H (non-reducing β-galactose) | ~4.7 | researchgate.net |

| ¹³C | Anomeric C (mannose unit) | ~100.1 | researchgate.net |

| ¹³C | Anomeric C (galactose unit) | ~99.7 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS), often utilizing electrospray ionization (ESI), is critical for determining the elemental composition of this compound with high accuracy. This technique provides an exact mass measurement, which can be used to confirm the molecular formula, C₁₂H₂₂O₁₁. The experimentally determined exact mass is typically within a few parts per million (ppm) of the theoretical mass (342.11621151 Da). nih.gov

Tandem mass spectrometry (MS/MS) experiments are used to probe the compound's structure through controlled fragmentation. By selecting the deprotonated molecular ion [M-H]⁻ (m/z 341.1089) as the precursor, a characteristic fragmentation pattern is generated. nih.gov This pattern includes fragments resulting from the cleavage of the glycosidic bond and cross-ring cleavages, providing further confirmation of the connectivity between the galactose and mannose units.

Table 2: HRMS/MS Fragmentation Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Precursor Ion | [M-H]⁻ | nih.gov |

| Precursor m/z | 341.1089 | nih.gov |

| Major Fragment Ion (m/z) | 161.1 | nih.gov |

| 2nd Highest Fragment Ion (m/z) | 179.1 | nih.gov |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a rapid, non-destructive method for analyzing the functional groups present in this compound. researchgate.netchemicalbook.com As a polysaccharide, its spectrum is dominated by features characteristic of its numerous hydroxyl (-OH) and ether (C-O-C) groups. researchgate.net

The FT-IR spectrum exhibits a very broad and strong absorption band in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the extensive hydrogen-bonding network. The region between 1200 cm⁻¹ and 950 cm⁻¹ is particularly diagnostic, containing complex overlapping bands from C-O stretching and O-H bending vibrations, often referred to as the "carbohydrate fingerprint region". researchgate.net Specific anomeric C-H deformation bands can also be identified. researchgate.net Raman spectroscopy provides complementary information, with strong bands often observed for C-C and C-O backbone stretching. frontiersin.org

Table 3: Characteristic Vibrational Bands for Galactomannans (related to this compound)

| Wavenumber (cm⁻¹) | Vibrational Assignment | Technique | Reference |

|---|---|---|---|

| ~3400 | O-H stretching | FT-IR | researchgate.netresearchgate.net |

| ~2900 | C-H stretching | FT-IR, Raman | researchgate.netfrontiersin.org |

| 1290-950 | C-O stretching, O-H bending | FT-IR | researchgate.net |

Direct analysis of this compound by electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, is of limited utility for structural elucidation. The compound lacks significant chromophores or fluorophores, meaning it does not absorb or emit light in the typical UV-Vis range. researchgate.net

However, these techniques can be applied indirectly. For instance, UV-Vis spectroscopy has been used to monitor the aggregation of plasmonic nanoparticles that occurs upon binding with carbohydrates, providing a method for detection rather than characterization. nih.gov Similarly, if the molecule is derivatized with a chromophoric or fluorescent tag, these spectroscopic methods become powerful tools for quantification.

Chromatographic Separation and Purification Techniques for this compound

The purification of this compound, particularly from its common precursor and isomer lactose, presents a significant challenge due to their similar physical properties. Advanced chromatographic techniques are essential for obtaining the compound in high purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary method for both analysis and purification. A semi-preparative HPLC system employing ligand-exchange chromatography has been successfully used for the large-scale purification of epilactose, achieving purities of 99%. researchgate.netresearchgate.net For analytical purposes, ion-pair HPLC can be used after derivatization with a suitable agent like p-aminobenzoic acid. researchgate.net

Gas Chromatography (GC) is also applicable, but requires prior derivatization to increase the volatility of the non-volatile sugar. A common method involves converting the disaccharide into its trimethylsilyl (B98337) (TMS) oxime derivative, which can then be analyzed on columns such as dimethyl-diphenyl polysiloxane. psu.edu Other traditional methods like paper chromatography and charcoal-celite column chromatography have also been employed for the separation of related oligosaccharides. primescholars.com

Table 4: Chromatographic Methods for this compound Analysis and Purification

| Technique | Stationary Phase / Column | Derivatization | Purpose | Reference |

|---|---|---|---|---|

| Semi-Preparative HPLC | Ligand-Exchange Column | None | Purification | researchgate.netresearchgate.net |

| Ion-Pair HPLC | C18 | p-Aminobenzoic Acid | Analysis | researchgate.net |

| Gas Chromatography (GC) | Dimethyl-diphenyl polysiloxane | Trimethylsilyl (TMS) Oxime | Analysis | psu.edu |

| Column Chromatography | Charcoal-Celite | None | Separation | primescholars.com |

X-ray Crystallography for Solid-State Structure Determination of this compound

The analysis of this methyl glycoside derivative revealed a specific glycosidic linkage conformation, with torsional angles φ' (O5(Gal)-C1(Gal)-O1(Gal)-C4(Man)) of -68.2° and ψ' (C1(Gal)-O1(Gal)-C4(Man)-C5(Man)) of -123.9°. nih.gov The study also detailed the puckering of the individual monosaccharide rings and the intermolecular hydrogen-bonding network that stabilizes the crystal lattice. nih.gov This structure serves as an excellent model for understanding the solid-state conformation of this compound.

Table 5: Crystallographic Data for Methyl 4-O-beta-D-galactopyranosyl-alpha-D-mannopyranoside (A Derivative of this compound)

| Parameter | Value | Reference |

|---|---|---|

| Compound | Methyl β-D-galactopyranosyl-(1→4)-α-D-mannopyranoside methanol (B129727) 0.375-solvate | nih.gov |

| Torsion Angle (φ') | -68.2 (3)° | nih.gov |

| Torsion Angle (ψ') | -123.9 (2)° | nih.gov |

Table of Compound Names

| Identifier/Name | Systematic Name |

| This compound | 4-O-beta-D-Galactopyranosyl-D-mannopyranose |

| Epilactose | 4-O-beta-D-Galactopyranosyl-D-mannopyranose |

| Lactose | 4-O-β-D-galactopyranosyl-D-glucopyranose |

| Gaxilose | 4-O-β-D-galactopyranosyl-D-xylose |

| Methyl 4-O-beta-D-galactopyranosyl-alpha-D-mannopyranoside | Methyl β-D-galactopyranosyl-(1→4)-α-D-mannopyranoside |

Future Directions and Emerging Research Avenues for Mfcd06642315

Integration of Artificial Intelligence and Machine Learning in MFCD06642315 Research

Furthermore, AI can assist in optimizing reaction conditions for the synthesis of this compound and its derivatives. By analyzing data from previous experiments, ML algorithms can suggest the ideal solvents, catalysts, and temperature, leading to higher yields and purity.

Table 1: Conceptual Application of Machine Learning in Predicting Bioactivity of this compound Derivatives

| Derivative of this compound (Modification) | Predicted Target | Predicted Activity Score (0-1) | Confidence Level (%) |

| Substitution of Bromine with -CN | Kinase Inhibitor | 0.85 | 92 |

| Substitution of Bromine with -OCH3 | GPCR Ligand | 0.72 | 88 |

| Ring-opening of dione (B5365651) | Protease Inhibitor | 0.65 | 85 |

| Addition of -OH to pyridine (B92270) ring | Anti-mycobacterial | 0.91 | 95 |

This table is illustrative and represents the type of data that could be generated by a predictive ML model. The values are not based on experimental results.

Sustainable Chemistry and Circular Economy Approaches for this compound

The principles of sustainable or "green" chemistry are increasingly integral to modern chemical synthesis, aiming to minimize environmental impact. daad.de Future research on this compound should focus on developing synthetic routes that are more environmentally benign than traditional methods. This includes the use of renewable starting materials, safer solvents, and energy-efficient processes. For example, the synthesis of isoindoline-1,3-diones often involves glacial acetic acid; future work could explore catalysis in aqueous media or the use of recyclable catalysts. acs.org

The concept of a circular economy, which emphasizes the reuse and recycling of materials, can also be applied to research on this compound. europa.eumdpi.com If the compound is explored for applications in materials science, such as in the development of new polymers, designing these materials for recyclability or biodegradability from the outset will be a key consideration. mdpi.com This involves thinking about the entire lifecycle of the product, from synthesis to end-of-life.

Table 2: Comparison of Hypothetical Synthetic Routes for this compound

| Parameter | Traditional Synthesis | Green Chemistry Approach |

| Starting Materials | Phthalic anhydride, 2-amino-5-bromopyridine | Bio-based phthalic acid derivative, 2-amino-5-bromopyridine |

| Solvent | Glacial Acetic Acid | Water or Supercritical CO₂ |

| Catalyst | None (thermal condensation) | Recyclable solid acid catalyst |

| Energy Input | High temperature reflux | Microwave-assisted or lower temperature |

| Waste Product | Acidic waste stream | Minimal, with solvent recycling |

| Atom Economy | Good | Excellent |

Unexplored Reaction Pathways and Novel Reactivity of this compound

The structure of this compound presents multiple sites for further chemical modification, suggesting a rich field of unexplored reactivity. The bromine atom on the pyridine ring is a prime handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the introduction of a wide array of functional groups. benthamdirect.com These modifications could lead to the discovery of derivatives with significantly different electronic, physical, and biological properties.

The isoindoline-1,3-dione moiety itself can undergo various transformations. For example, reduction of the carbonyl groups or ring-opening reactions could yield novel scaffolds for further chemical exploration. The development of a Chemical Reaction Neural Network (CRNN) could aid in the autonomous discovery of such unknown reaction pathways by analyzing time-resolved concentration data from experiments. arxiv.org This approach can uncover complex reaction networks without prior expert knowledge. arxiv.org

Table 3: Potential Unexplored Reaction Types for this compound

| Reactive Site | Reaction Type | Potential Outcome |

| C-Br bond (Pyridine) | Suzuki Coupling | Introduction of aryl or vinyl groups |

| C-Br bond (Pyridine) | Buchwald-Hartwig Amination | Formation of C-N bonds with various amines |

| C-Br bond (Pyridine) | Sonogashira Coupling | Introduction of alkyne groups |

| Imide N-C bond | Hydrolysis/Ring Opening | Generation of functionalized benzoic acid derivatives |

| Carbonyl C=O groups | Partial or Full Reduction | Formation of hydroxylactams or isoindolines |

Interdisciplinary Collaborations and Translational Research in this compound Studies

Advancing the understanding and application of this compound will require a move beyond the traditional silos of academic disciplines. nih.gov Interdisciplinary collaboration is crucial for tackling complex scientific problems from multiple perspectives. yale.edu For this compound, collaborations between synthetic organic chemists, computational chemists, pharmacologists, and material scientists could unlock its full potential.

Translational research aims to bridge the gap between fundamental discoveries in the laboratory and real-world applications. Given that structurally related isoindoline-1,3-dione compounds, such as thalidomide (B1683933) analogues, are used in the development of Proteolysis Targeting Chimeras (PROTACs) and other therapeutics, a translational pathway for this compound is conceivable. broadpharm.comresearchgate.net This would involve a coordinated effort, starting with the synthesis and characterization of a library of derivatives, followed by computational screening, in vitro biological assays, and potentially preclinical studies. Such a pipeline requires seamless integration of expertise from different fields. yale.edunih.gov

Table 4: Illustrative Roles in an Interdisciplinary Translational Research Team for this compound

| Discipline | Key Role and Contribution |

| Synthetic Chemistry | Design and synthesize a diverse library of this compound derivatives; optimize reaction pathways. |

| Computational Chemistry / AI | Predict ADMET properties, model ligand-receptor interactions, guide synthetic efforts using ML. columbia.edu |

| Cell Biology / Pharmacology | Conduct in vitro and in vivo assays to determine biological activity and mechanism of action. |

| Structural Biology | Determine the crystal structure of this compound derivatives bound to their biological targets. |

| Materials Science | Investigate the potential of this compound derivatives in the formation of novel functional polymers or materials. |

Q & A

Q. What methodologies ensure robust validation of this compound’s analytical reference standards?

- Methodological Approach : Follow ICH Q2(R1) guidelines :

- Specificity: Demonstrate separation from impurities via UPLC-PDA.

- Linearity: Test 50–150% of target concentration (R² ≥0.999).

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months). Certify standards with NIST-traceable reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.